
Tetratriacontane-12,21-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetratriacontane-12,21-diol is a long-chain diol with the molecular formula C34H70O2. It is a derivative of tetratriacontane, a hydrocarbon consisting of 34 carbon atoms in a straight chain. The presence of hydroxyl groups at the 12th and 21st positions makes this compound a diol, which can participate in various chemical reactions and has unique properties compared to its parent hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetratriacontane-12,21-diol can be synthesized through several methods. One common approach involves the hydroxylation of tetratriacontane using specific reagents and catalysts. For instance, the reaction of tetratriacontane with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure selective hydroxylation at the 12th and 21st positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the product. Catalysts like osmium tetroxide or other transition metal complexes are often employed to facilitate the hydroxylation process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetratriacontane-12,21-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The diol can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of tetratriacontane-12,21-dione or tetratriacontane-12,21-dicarboxylic acid.
Reduction: Formation of tetratriacontane.
Substitution: Formation of tetratriacontane derivatives with various functional groups replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Tetratriacontane-12,21-diol has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain diols and their reactivity. It is also employed in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of tetratriacontane-12,21-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. In biological systems, this compound may interact with lipid membranes, altering their fluidity and permeability. Its amphiphilic nature allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetratriacontane: The parent hydrocarbon without hydroxyl groups.
Tetratriacontane-1,34-diol: A diol with hydroxyl groups at the terminal positions.
Hexatriacontane-12,21-diol: A similar diol with a longer carbon chain.
Uniqueness
Tetratriacontane-12,21-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. Compared to tetratriacontane, the diol exhibits higher polarity and reactivity. The positioning of the hydroxyl groups also influences its interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
142942-92-5 |
|---|---|
Molekularformel |
C34H70O2 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
tetratriacontane-12,21-diol |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-14-16-18-22-26-30-34(36)32-28-24-20-19-23-27-31-33(35)29-25-21-17-15-12-10-8-6-4-2/h33-36H,3-32H2,1-2H3 |
InChI-Schlüssel |
ZVMZVWAARHMUTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CCCCCCCCC(CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


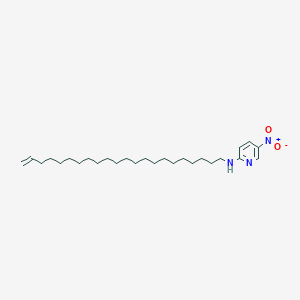
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
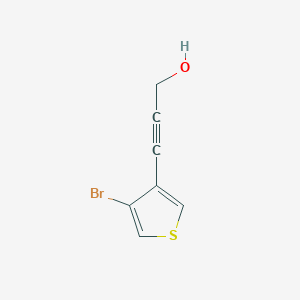

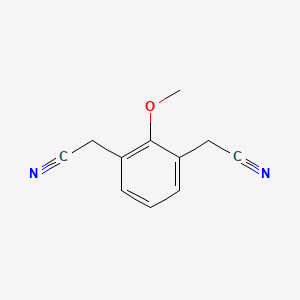
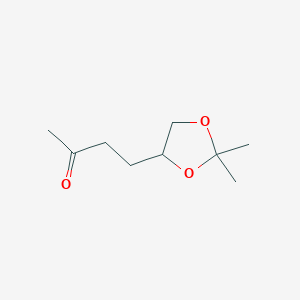
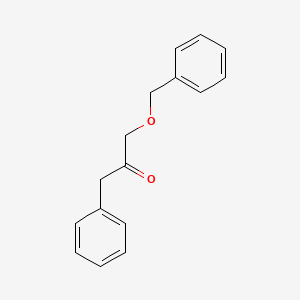

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
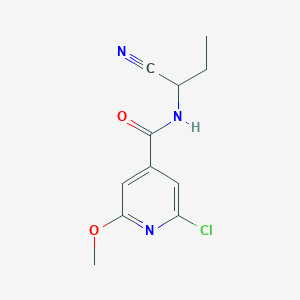
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
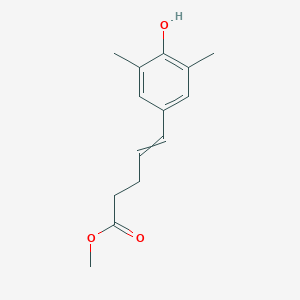
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
